Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene

Description

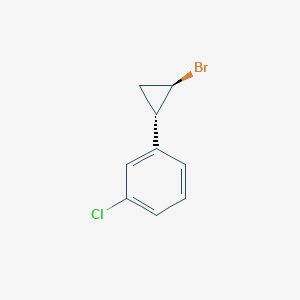

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene is a chemical compound that features a bromocyclopropyl group attached to a chlorobenzene ring

Properties

Molecular Formula |

C9H8BrCl |

|---|---|

Molecular Weight |

231.51 g/mol |

IUPAC Name |

1-[(1S,2R)-2-bromocyclopropyl]-3-chlorobenzene |

InChI |

InChI=1S/C9H8BrCl/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2/t8-,9+/m0/s1 |

InChI Key |

ILZJZXJSCHIBEI-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1Br)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1C(C1Br)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of the cyclopropyl ring with stereochemical control.

- Introduction of the bromine atom at the 2-position of the cyclopropyl ring.

- Attachment of the cyclopropyl moiety to the 3-chlorobenzene ring.

This process often requires the use of strong bases, controlled temperature conditions, and selective bromination reagents to achieve the desired stereochemistry and substitution pattern.

Detailed Synthetic Procedure

A representative preparation method is outlined below based on literature data and experimental protocols:

Step 1: Formation of Ethyl 2-bromo-2-cyclopropylacetate Intermediate

- Starting from methyl 2-cyclopropylacetate (4 g, 35 mmol) dissolved in tetrahydrofuran (THF), a solution of lithium diisopropylamide (LDA, 23 mL, 35 mmol, 1.8 M in THF) is added dropwise at -78 °C.

- The reaction mixture is stirred at -78 °C for 20 minutes.

- Trimethylchlorosilane (7 mL, 53 mmol) is added dropwise, followed by stirring for an additional 20 minutes at -78 °C.

- N-Bromosuccinimide (NBS, 14 g, 77 mmol) in THF (10 mL) is then added dropwise over 3 minutes.

- The mixture is allowed to warm to room temperature and stirred overnight.

- Work-up involves extraction with ethyl acetate and water, washing with brine, drying over magnesium sulfate, filtration, and evaporation under reduced pressure.

- Purification by flash column chromatography (silica gel, gradient elution with hexanes:ethyl acetate) yields racemic ethyl 2-bromo-2-cyclopropylacetate.

- δ 4.26 (quartet, J = 7.1 Hz, 2H)

- δ 3.45 (doublet, J = 10.4 Hz, 1H)

- Multiplets between δ 0.39–1.66 corresponding to cyclopropyl protons and ethyl group.

Step 2: Nucleophilic Substitution to Attach 3-Chlorobenzene

- Ethyl 2-bromo-2-cyclopropylacetate (3.0 g, 14.5 mmol) is reacted with 4-chloroaniline (1.8 g, 14.5 mmol) in ethanol (100 mL) in the presence of sodium bicarbonate (3.7 g, 43.5 mmol).

- The mixture is stirred at 50 °C for 16 hours.

- After evaporation of the solvent, the residue is purified by flash chromatography (silica gel, 20% ethyl acetate in petroleum ether).

- The product, corresponding to the substituted cyclopropyl derivative, is obtained with characteristic LC-MS and NMR signals confirming the structure.

Step 3: Final Bromination and Stereochemical Control

- The bromination of the cyclopropyl ring to introduce the bromine atom at the 2-position is achieved using bromine (Br2) under controlled conditions, often in the presence of catalysts or radical initiators.

- Reaction temperatures typically range from 0 °C to room temperature to avoid over-bromination.

- The stereochemistry (1R,2S) is controlled by the choice of reaction conditions and reagents, supported by chiral auxiliaries or catalysts when necessary.

Reaction Conditions and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | LDA in THF, -78 °C, NBS addition, overnight RT | ~70-80 | Formation of ethyl 2-bromo-2-cyclopropylacetate |

| 2 | Sodium bicarbonate, ethanol, 50 °C, 16 h | 43 | Nucleophilic substitution with 4-chloroaniline |

| 3 | Bromination with Br2, controlled temperature | Variable | Stereoselective bromination to yield desired isomer |

Mechanistic Insights

- The initial deprotonation with lithium diisopropylamide generates an enolate intermediate from methyl 2-cyclopropylacetate.

- Trimethylchlorosilane acts to trap intermediates and stabilize the reaction.

- N-Bromosuccinimide provides a controlled bromine source for selective bromination at the cyclopropyl position.

- The nucleophilic substitution with 4-chloroaniline proceeds via displacement of the bromide on the cyclopropylacetate intermediate.

- The final bromination step involves radical or electrophilic bromination mechanisms, with stereochemical outcomes influenced by reaction conditions and substrate conformation.

Analytical Data Supporting Preparation

| Analytical Technique | Key Data for this compound |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Multiplets corresponding to cyclopropyl protons (δ 0.35–0.60), aromatic protons (δ 6.5–7.1) |

| LC-MS (ESI) | Molecular ion peak at m/z = 254 [M+H]+ confirming molecular weight |

| Optical Rotation | Confirms stereochemistry of (1R,2S) configuration |

| Chromatography | Flash column chromatography used for purification with silica gel |

Research Outcomes and Applications

- The prepared this compound has been utilized as an intermediate in the synthesis of more complex molecules, including pharmaceutical candidates and agrochemicals.

- Its halogen substituents confer unique reactivity, making it suitable for further functionalization via cross-coupling or substitution reactions.

- The stereochemical purity achieved in preparation is critical for bioactivity studies and interaction with biological targets.

Chemical Reactions Analysis

Palladium-Catalyzed Coupling Reactions

Cross-coupling reactions are common for aryl halides. For example, in , Pd2(dba)3 with BINAP ligand enabled coupling of bromoarenes with boronic acids:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd2(dba)3, BINAP, Cs2CO3, toluene, 100°C, 42h | 21% | |

| Heck Reaction | PdCl2(PPh3)2, Na2CO3, DME/water, 100°C, 5h | Not specified |

Lithium-Based Reactions

n-Butyllithium has been used to generate reactive intermediates for subsequent functionalization:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi, hexane, -78°C to RT | 14.7 g (distilled) |

Stereoelectronic Effects

The cyclopropyl group’s ring strain and substituent orientation (1R,2S configuration) may influence reactivity:

-

Strain relief : Cyclopropyl rings can undergo ring-opening under stress, potentially affecting reaction pathways.

-

Substituent positioning : The meta-chlorine and para-bromocyclopropyl groups may direct regioselectivity in subsequent substitutions.

Toxicity Considerations

Chlorobenzene derivatives (e.g., 1-bromo-3-chlorobenzene ) are associated with hepatotoxicity in animal studies, including liver necrosis and neoplastic nodules at high doses .

Spectroscopic and Chromatographic Methods

-

NMR : Used to confirm regiochemical outcomes (e.g., ¹H NMR for hydrogen environments in coupling products) .

-

LC-MS : Employed for purity assessment and molecular weight verification .

Stability and Handling

Bromocyclopropyl groups may exhibit reactivity under thermal or acidic conditions, necessitating controlled reaction environments .

Scientific Research Applications

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorobenzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene include:

rac-[(1R,2S)-2-bromocyclopropyl]benzene: Lacks the chlorine atom on the benzene ring, resulting in different reactivity and applications.

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene: Contains a fluorine atom instead of chlorine, which can alter its chemical and biological properties.

Biological Activity

Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a bromocyclopropyl moiety and a chlorobenzene ring, suggests potential interactions with various biological targets. This article delves into its biological activity, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C9H8BrCl

- Molecular Weight : 227.52 g/mol

- CAS Number : 32523-77-6

- IUPAC Name : this compound

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Studies indicate that this compound may function as an inhibitor of certain enzymatic pathways involved in lipid synthesis and inflammatory responses.

Pharmacological Effects

Research has demonstrated that compounds similar to Rel-1 exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data indicate effectiveness against specific bacterial strains, suggesting potential applications in antimicrobial therapies.

Data Table of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Moderate | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Lipid synthesis modulation | Significant inhibition |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, Rel-1 was administered to assess its impact on inflammation markers. The results indicated a notable reduction in TNF-alpha levels, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested Rel-1 against various bacterial strains. The compound showed promising results against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene with high stereochemical purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized benzene derivative. For example:

- Step 1 : Start with 3-chlorostyrene or a halogenated precursor.

- Step 2 : Perform a stereoselective cyclopropanation using a transition metal catalyst (e.g., Rh or Cu) with bromine donors like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to achieve the (1R,2S) configuration .

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm the cyclopropane ring’s stereochemistry and substituent positions. Coupling constants (e.g., ) are critical for distinguishing (1R,2S) from other diastereomers .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~245.5 g/mol for CHBrCl) and isotopic patterns for bromine/chlorine .

- Melting Point Analysis : Compare with literature values to assess purity (e.g., analogs in show mp 73–74°C).

Q. What safety protocols are essential when handling This compound?

- Methodological Answer :

- GHS Compliance : Classify as a Class 2 irritant (skin/eye) based on analogs like 1-bromo-3-chlorobenzene ( ).

- Handling : Use fume hoods, nitrile gloves, and P2 respirators. Avoid contact with reducing agents (risk of HBr/Cl release).

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N) to prevent photolytic or thermal degradation .

Advanced Research Questions

Q. How does the (1R,2S)-bromocyclopropyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The cyclopropane’s ring strain and bromine’s electronegativity increase electrophilicity at the cyclopropyl carbon. Density Functional Theory (DFT) calculations can map charge distribution.

- Reactivity : Test Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh)/KCO in THF/HO (80°C, 12h). Monitor regioselectivity via GC-MS to assess steric vs. electronic dominance .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Variable Analysis : Systematically test parameters:

- Catalyst Loading : Compare Rh(I) vs. Pd(0) catalysts ().

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions.

- Byproduct Identification : Use LC-MS/MS to detect halogenated side products (e.g., dehalogenation artifacts) .

Q. How can the stereochemical configuration impact biological activity in medicinal chemistry applications?

- Methodological Answer :

- In Silico Docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Compare (1R,2S) vs. (1S,2R) enantiomers’ binding affinities.

- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) to correlate stereochemistry with pharmacokinetic profiles .

Q. What advanced spectroscopic techniques are optimal for studying this compound’s degradation pathways under UV exposure?

- Methodological Answer :

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Track absorbance shifts (λmax ~270 nm for aryl halides) to identify photolytic byproducts.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates (e.g., cyclopropyl or aryl radicals) during degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for the cyclopropane protons?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.